

synthesis of radiolabeled 1,3-Benzothiazol-7-ol for imaging studies

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Compound of Interest

Compound Name: 1,3-Benzothiazol-7-ol

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Application Note & Protocol

Synthesis and Radiolabeling of [^{11}C]1,3-Benzothiazol-7-ol for Positron Emission Tomography (PET) Imaging Studies

Abstract: This document provides a comprehensive guide for the synthesis, radiolabeling, purification, and quality control of [^{11}C]1,3-Benzothiazol-7-ol, a potential radiotracer for PET imaging. The benzothiazole scaffold is a key pharmacophore in the development of imaging agents for various central nervous system targets, including amyloid plaques in Alzheimer's disease.[1][2][3] This guide details a robust method for the synthesis of the labeling precursor, 1,3-Benzothiazol-7-ol, and its subsequent efficient radiolabeling via O-methylation using [^{11}C]methyl triflate. The protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind key procedural choices to ensure reproducibility and high-quality results.

Scientific Rationale and Strategy

The development of novel PET tracers is critical for the in-vivo study of disease pathology and pharmacology. The 1,3-benzothiazole core is a privileged structure found in numerous agents targeting cerebral amyloid deposits, a key hallmark of Alzheimer's disease.[2][3] The specific compound, 1,3-Benzothiazol-7-ol, offers a strategic site for radiolabeling—the C7 phenolic hydroxyl group.

Choice of Radionuclide: Carbon-11

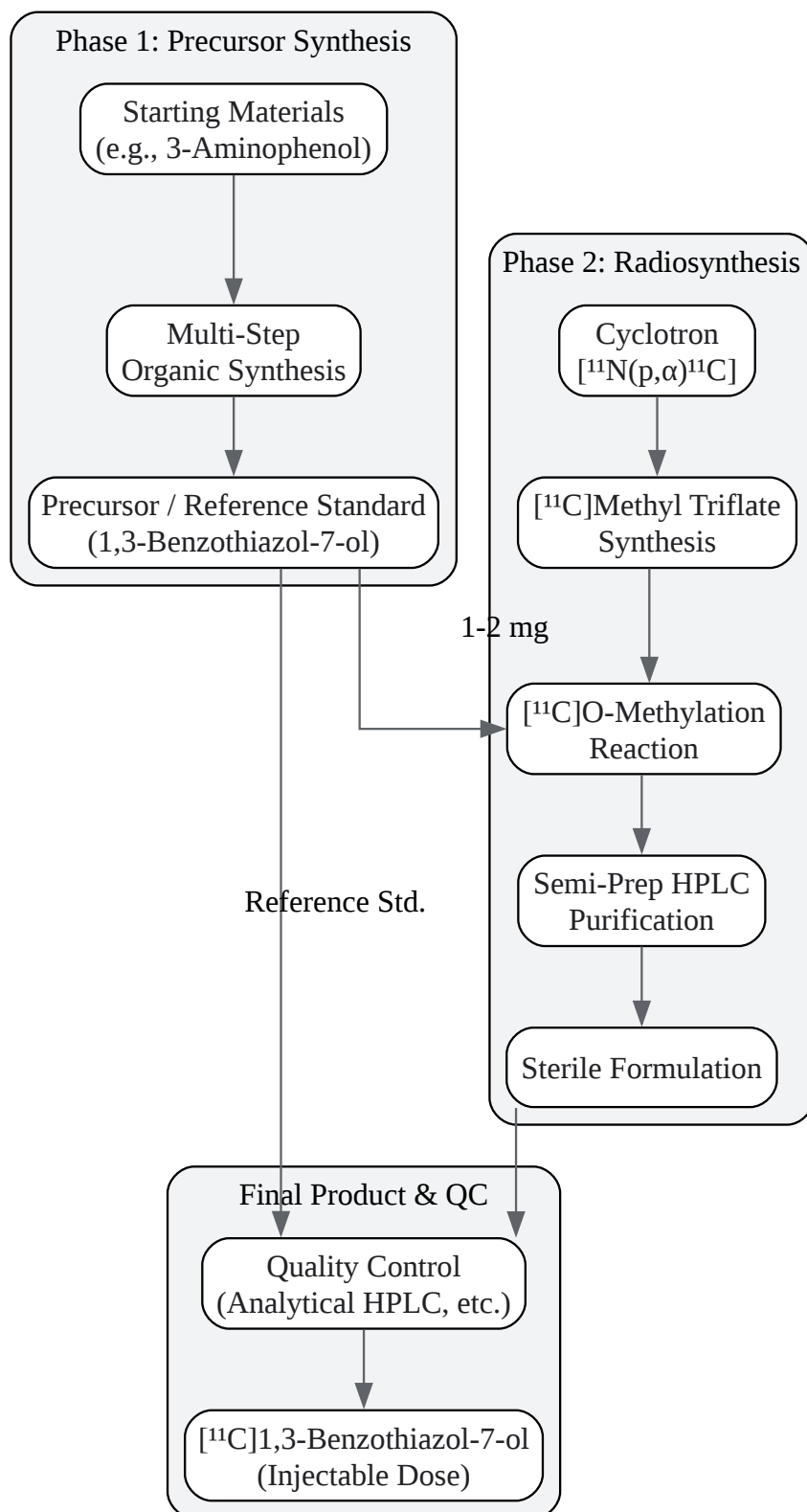
For PET imaging, Carbon-11 (^{11}C) is a frequently utilized radionuclide.^{[4][5]} Its short half-life ($t_{1/2} = 20.4$ minutes) is a key advantage, as it allows for multiple PET scans in the same subject on the same day and results in a low radiation dose to the patient.^{[4][5]} Furthermore, introducing a ^{11}C -methyl group onto the 7-hydroxyl position results in the tracer [^{11}C]7-methoxy-1,3-benzothiazole. This modification does not significantly alter the core structure of the parent molecule, which is crucial for maintaining its biological activity and target affinity. The direct O- ^{11}C methylation of a phenolic precursor is a well-established, rapid, and high-yielding radiochemical transformation, making it ideal for the time constraints of ^{11}C chemistry.^[6]

Synthetic Approach

The overall strategy involves a two-phase process:

- **Precursor & Reference Standard Synthesis:** A multi-step organic synthesis to produce non-radiolabeled **1,3-Benzothiazol-7-ol**. This compound serves a dual purpose: it is the direct precursor for the radiolabeling reaction and also acts as the reference standard for identity and purity confirmation during the final quality control analysis.
- **Radiosynthesis and Purification:** The rapid incorporation of ^{11}C onto the precursor, followed by high-resolution purification and formulation for in-vivo use.

This workflow is depicted in the diagram below.



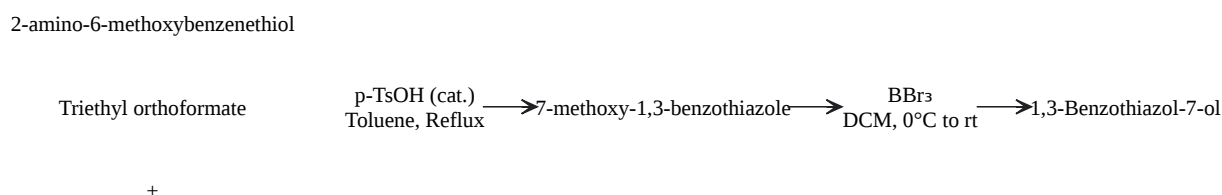
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Overall workflow from precursor synthesis to final radiotracer.

Synthesis of Precursor: 1,3-Benzothiazol-7-ol

The synthesis of the precursor is foundational. The following protocol outlines a reliable pathway starting from 2-amino-6-methoxybenzenethiol, which involves the key benzothiazole ring formation followed by demethylation to unmask the reactive hydroxyl group. The condensation of a 2-aminobenzenethiol with a suitable carbonyl-containing substance is a common and effective method for forming the benzothiazole ring.[7][8]

Reaction Scheme



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Synthesis of the **1,3-Benzothiazol-7-ol** precursor.

Protocol: Step-by-Step Methodology

Step 1: Synthesis of 7-methoxy-1,3-benzothiazole

- To a solution of 2-amino-6-methoxybenzenethiol (1.0 eq) in toluene, add triethyl orthoformate (1.5 eq).
- Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).
- Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

- Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 7-methoxy-1,3-benzothiazole.

Step 2: Demethylation to **1,3-Benzothiazol-7-ol**

- Dissolve the 7-methoxy-1,3-benzothiazole (1.0 eq) from the previous step in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
- Cool the solution to 0 °C in an ice bath.
- Slowly add boron tribromide (BBr₃) (1.5 eq, typically a 1M solution in DCM) dropwise. Caution: BBr₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
- Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
- Upon completion, carefully quench the reaction by slowly adding methanol, followed by saturated aqueous sodium bicarbonate solution until the pH is neutral.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield **1,3-Benzothiazol-7-ol** as a solid.
- Characterize the final product thoroughly (¹H NMR, ¹³C NMR, HRMS) to confirm its identity and purity (>98%). This material is now the precursor for radiolabeling and the reference standard for QC.

Radiosynthesis of [¹¹C]7-methoxy-1,3-benzothiazole

This section details the automated radiosynthesis process, from the production of the ¹¹C-labeling agent to the final purified product. The entire process must be conducted rapidly within a shielded hot cell using an automated synthesis module.

Production of [^{11}C]Methyl Triflate ([^{11}C]CH₃OTf)

[^{11}C]Methyl triflate is a highly reactive methylating agent, making it ideal for efficient labeling.[9] It is typically produced in a two-step sequence from cyclotron-produced [^{11}C]CO₂.

- [^{11}C]CO₂ to [^{11}C]CH₄: [^{11}C]CO₂ is trapped and catalytically reduced to [^{11}C]CH₄ using H₂ over a nickel catalyst at high temperature.
- [^{11}C]CH₄ to [^{11}C]CH₃I: The [^{11}C]CH₄ is reacted with gaseous iodine in a quartz tube at high temperature (~720 °C) to form [^{11}C]methyl iodide.
- [^{11}C]CH₃I to [^{11}C]CH₃OTf: The [^{11}C]CH₃I is trapped on a solid support and converted to the more reactive [^{11}C]CH₃OTf by passing it over a heated column containing silver triflate.

Protocol: Automated [^{11}C]O-Methylation

- Precursor Preparation: Prepare a solution of the **1,3-Benzothiazol-7-ol** precursor (1.0-2.0 mg) in 250 µL of anhydrous acetone or dimethylformamide (DMF) containing 2-3 µL of 2M sodium hydroxide in a 3 mL V-vial. Rationale: The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide, which is essential for efficient reaction with the electrophilic [^{11}C]CH₃OTf.
- Labeling Reaction: Bubble the gaseous [^{11}C]CH₃OTf produced in the previous step through the precursor solution at 80 °C.
- Reaction Time: Allow the reaction to proceed for 3-5 minutes at 80 °C.
- Quenching: After the reaction time, quench the reaction by adding 0.5 mL of the HPLC mobile phase.

Protocol: HPLC Purification

Purification is performed immediately after the reaction to separate the desired radiolabeled product from unreacted precursor and any radiochemical impurities.

- Injection: Load the quenched reaction mixture onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm).

- **Elution:** Elute with an isocratic or gradient mobile phase. A typical mobile phase would be a mixture of acetonitrile and water (or a buffer like ammonium formate). The exact ratio must be optimized to achieve good separation between the precursor (more polar) and the methylated product (less polar).
- **Detection:** Monitor the column eluent with a UV detector (set to the λ_{max} of the reference standard, e.g., ~280 nm) and a series-connected radiation detector.
- **Collection:** Collect the radioactive peak corresponding to the retention time of the non-radiolabeled reference standard (7-methoxy-1,3-benzothiazole).

Parameter	Typical Condition	Rationale
Column	Reverse-Phase C18 (Semi-Prep)	Provides excellent separation of nonpolar to moderately polar compounds.
Mobile Phase	45:55 Acetonitrile:Water (v/v)	Optimized to separate the more lipophilic product from the precursor.
Flow Rate	4.0 mL/min	Allows for a reasonable purification time within the ^{11}C half-life.
Detection	UV (280 nm) & Radiation	UV detects all absorbing species; radiation detector identifies the radiolabeled product.

Protocol: Formulation

- The collected HPLC fraction is diluted with a sterile saline solution for injection.
- The solution is passed through a 0.22 μm sterile filter into a sterile, pyrogen-free vial.
- This final formulated product is now ready for quality control.

Quality Control (QC)

QC is a non-negotiable step to ensure the safety and efficacy of the radiotracer for imaging studies. It confirms the identity, purity, and specific activity of the final product.

QC Test	Method	Acceptance Criteria
Identity	Analytical HPLC	Retention time of the radioactive peak matches the retention time of the reference standard.
Radiochemical Purity	Analytical HPLC	> 95% of total radioactivity is in the peak corresponding to the product.
Chemical Purity	Analytical HPLC (UV)	Peak area of the product relative to all other UV-absorbing peaks should be high.
Specific Activity	Calculated from HPLC data	> 37 GBq/ μ mol (>1 Ci/ μ mol) at the time of injection.
pH	pH strip	5.0 - 7.5
Sterility & Endotoxins	Standard Methods	Sterile and passes endotoxin limit test (performed retrospectively).

Protocol: Analytical HPLC

- System: A separate analytical HPLC system with a C18 column (e.g., 4.6 x 150 mm).
- Injection: Inject a small aliquot (~20 μ L) of the final formulated product.
- Co-injection: Perform a separate run co-injecting the final product with the non-radiolabeled reference standard to definitively confirm identity by co-elution of the radioactive and UV peaks.

- Analysis: Integrate the peaks from both the radiation and UV detectors to calculate radiochemical purity and specific activity.

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